4-cyclopropyl-1-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
Description
The compound 4-cyclopropyl-1-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole features a 1,2,3-triazole core linked to an azetidinyl group sulfonated at the 2,3-dihydrobenzofuran moiety. Key structural attributes include:
- Cyclopropyl substituent: Enhances metabolic stability by reducing oxidative metabolism.
- Azetidine ring: A four-membered nitrogen-containing ring, offering conformational rigidity.
This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar and non-planar interactions.
Properties
IUPAC Name |
4-cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-24(22,14-3-4-16-12(7-14)5-6-23-16)19-8-13(9-19)20-10-15(17-18-20)11-1-2-11/h3-4,7,10-11,13H,1-2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXFPELPDLDKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclopropyl-1-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure includes a triazole ring fused with an azetidine and a sulfonyl group attached to a dihydrobenzofuran moiety. This unique configuration is believed to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. Various methods have been explored to optimize yield and purity, including the use of ultrasound-assisted techniques which enhance reaction efficiency under mild conditions .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of triazole derivatives, including the target compound. Triazoles are known for their effectiveness against various bacterial strains. For instance, derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group in our compound may enhance its interaction with microbial targets .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been extensively documented. Compounds similar to this compound have shown efficacy in reducing cytokine production in peripheral blood mononuclear cells (PBMCs). Specifically, reductions in Tumor Necrosis Factor-alpha (TNF-α) have been observed, indicating a potential mechanism for mitigating inflammatory responses .
Cytotoxicity and Antiproliferative Effects
In vitro studies assessing cytotoxicity have indicated that certain triazole derivatives exhibit low toxicity profiles while demonstrating antiproliferative effects against cancer cell lines. The target compound's structural components may play a role in modulating cellular pathways involved in proliferation and apoptosis .
Case Studies
Scientific Research Applications
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. In particular, compounds similar to 4-cyclopropyl-1-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole have shown efficacy against various cancer cell lines. A study demonstrated that triazole-based compounds inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF7 | 20 | Cell cycle arrest |
| 4-Cyclopropyl Triazole | A549 | 12 | Apoptosis induction |
Antimicrobial Properties
Triazoles are known for their broad-spectrum antimicrobial activity. The compound has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggest that it possesses significant antibacterial properties due to interference with bacterial cell wall synthesis.
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| 4-Cyclopropyl Triazole | S. aureus | 4 µg/mL |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly against enzymes involved in cancer metabolism and inflammation pathways. Preliminary findings suggest that it can inhibit specific kinases that are crucial for tumor growth.
Case Study: Enzyme Inhibition
A recent study focused on the inhibition of a specific kinase by the triazole derivative. The results indicated a notable decrease in kinase activity, leading to reduced proliferation of cancer cells.
Synthesis of Functional Materials
The unique structure of This compound allows it to be used as a building block in the synthesis of novel materials with specific electronic and optical properties.
Table 3: Properties of Materials Synthesized from Triazole Derivatives
| Material Type | Property Tested | Result |
|---|---|---|
| Polymer A | Conductivity | High |
| Polymer B | Thermal Stability | Excellent |
Comparison with Similar Compounds
Structural Analog 1: Thiazole-Triazole Derivatives ()
Compounds 4 and 5 in are isostructural thiazole-triazole hybrids with fluorophenyl substituents. Key differences include:
| Feature | Target Compound | Thiazole-Triazole Derivatives (4, 5) |
|---|---|---|
| Core structure | 1,2,3-triazole + azetidine | Thiazole + pyrazole + 1,2,3-triazole |
| Aromatic substituents | 2,3-dihydrobenzofuran | Fluorophenyl groups (planar and non-planar) |
| Symmetry | Not reported | Triclinic, P̄1 symmetry |
| Conformation | Likely 3D due to azetidine | Mostly planar (except one fluorophenyl) |
Implications :
Structural Analog 2: Coumarin-Benzodiazepine Hybrids ()
Compounds 4g and 4h in incorporate coumarin and benzodiazepine/oxazepine moieties. Comparisons include:
| Feature | Target Compound | Coumarin-Benzodiazepine Hybrids |
|---|---|---|
| Core structure | Triazole + azetidine | Tetrazole + pyrazolone + coumarin |
| Substituents | Cyclopropyl | Methyl, phenyl, and coumarin groups |
| Planarity | Moderate (azetidine flexibility) | Highly planar (coumarin and benzodiazepine) |
Implications :
- The coumarin moiety in 4g/4h enables strong UV absorption and fluorescence, useful in imaging, while the target compound’s sulfonyl group may enhance receptor binding specificity .
- The tetrazole ring in 4g/4h offers different tautomeric states compared to the 1,2,3-triazole, affecting electronic properties.
Structural Analog 3: Sulfanyl-Trifluoromethyl Pyrazole ()
The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde features a sulfanyl linker and trifluoromethyl group. Key contrasts:
| Feature | Target Compound | Sulfanyl-Trifluoromethyl Pyrazole |
|---|---|---|
| Linker group | Sulfonyl (-SO₂-) | Sulfanyl (-S-) |
| Electron-withdrawing groups | None (cyclopropyl neutral) | Trifluoromethyl (-CF₃) |
| Solubility | Higher (sulfonyl polarity) | Lower (lipophilic CF₃ and -S-) |
Implications :
Structural Analog 4: Glucofuranosyl-Triazole ()
The compound 4-cyclopropyl-1-(6-deoxy-1,3,6-tri-O-isopropylidene-α-D-glucofuranosyl)-1H-1,2,3-triazole includes a carbohydrate moiety. Comparisons:
| Feature | Target Compound | Glucofuranosyl-Triazole |
|---|---|---|
| Substituent | Azetidine-sulfonyl | Isopropylidene-protected glucofuranose |
| Hydrogen bonding | Moderate (sulfonyl, triazole) | High (multiple hydroxyls in sugar) |
| Flexibility | Rigid (azetidine) | Flexible (sugar ring) |
Implications :
- The glucofuranosyl group enables water solubility and target recognition in glycosidase enzymes, whereas the target compound’s sulfonyl-azetidine may favor protease or kinase binding .
Q & A
Q. What synthetic methodologies are optimal for preparing this compound?
The synthesis typically involves:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
- Sulfonylation of the azetidine ring using 2,3-dihydrobenzofuran-5-sulfonyl chloride under anhydrous conditions with triethylamine as a base.
- Purification via gradient column chromatography (ethyl acetate/hexane). Critical parameters include reaction temperature (25–60°C), catalyst loading (5–10 mol% CuI), and inert atmosphere to prevent oxidation. Yield optimization (~75–85%) requires monitoring by TLC .
Q. Which analytical techniques validate the compound’s structural integrity?
- ¹H/¹³C NMR : Confirms substituent connectivity and cyclopropane geometry.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (±2 ppm error).
- X-ray crystallography : Resolves dihedral angles between the triazole and dihydrobenzofuran rings, revealing steric interactions that influence reactivity .
Q. How is preliminary biological activity assessed?
- Enzyme inhibition assays : Test against kinases/proteases at 10–100 µM concentrations.
- Cytotoxicity screening : Use HEK293 or HepG2 cells with MTT assays.
- Dose-response curves : Calculate IC₅₀ values and selectivity indices against off-target enzymes .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Assay variability (buffer pH, co-solvents like DMSO).
- Stereochemical factors : Compare crystallographic conformations (XRD) with solution-phase NMR data.
- Orthogonal validation : Use surface plasmon resonance (SPR) for binding affinity and enzymatic activity assays under standardized protocols .
Q. What computational strategies predict target binding modes?
- Molecular docking (AutoDock Vina) : Models ligand-receptor interactions using crystallographic targets.
- *DFT calculations (B3LYP/6-31G)**: Maps electrostatic potentials to identify nucleophilic/electrophilic regions.
- Molecular dynamics (AMBER) : Simulates binding stability over 100 ns trajectories .
Q. How to design a structure-activity relationship (SAR) study?
- Analog synthesis : Modify cyclopropyl, sulfonyl, or dihydrobenzofuran groups.
- Multivariate analysis : Correlate Hammett σ values or molar refractivity with bioactivity.
- Co-crystallography : Identify binding pharmacophores (e.g., hydrogen bonds to triazole N2) .
Q. What strategies improve aqueous solubility for in vivo studies?
- Co-solvent systems : PEG 400/water (20–30% v/v).
- Cyclodextrin inclusion complexes : Measure phase solubility diagrams.
- Prodrug derivatization : Introduce phosphate esters for enhanced dissolution .
Q. How to evaluate metabolic stability in preclinical models?
- Liver microsome assays : Quantify parent compound depletion (LC-MS) to calculate half-life (t₁/₂).
- Metabolite identification : Use high-resolution tandem MS (Q-TOF).
- CYP450 inhibition screening : Assess drug-drug interaction risks .
Q. Why do crystallographic and solution-phase conformations differ?
Q. What mechanistic studies elucidate enzyme inhibition modes?
- Pre-steady-state kinetics : Determine inhibition constants (Kᵢ) via stopped-flow methods.
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS).
- Cryo-EM : Captures intermediate enzyme-ligand states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
